molecular formula C16H12Cl3N3O2 B8545950 ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B8545950
M. Wt: 384.6 g/mol
InChI Key: BPXHIEQWNXRKDR-UHFFFAOYSA-N
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Description

ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro and dichlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The chloro and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-Chloro-6-phenyl-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
  • Ethyl 4-Chloro-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine ring. The differences in substituents can lead to variations in their chemical and biological properties, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C16H12Cl3N3O2

Molecular Weight

384.6 g/mol

IUPAC Name

ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H12Cl3N3O2/c1-3-24-16(23)12-13(19)11-7-20-22(2)15(11)21-14(12)8-4-9(17)6-10(18)5-8/h4-7H,3H2,1-2H3

InChI Key

BPXHIEQWNXRKDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=NN2C)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-chloro-1-methyl-6-trifluoromethanesulfonyloxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (387 mg, 1 mmol) in THF is treated with tetrakis(triphenyl phosphine) palladium (115 mg, 10 mol %), stirred for 20 min at room temperature, treated sequentially with 3,5-dichlorobenzeneboronic acid (285 mg, 1.5 mmol), 2N K2CO3 (0.7 mL) and benzyl triethyl ammonium chloride (319 mg, 1.4 mmol), heated at reflux temperature for 4 h, cooled to room temperature and diluted with EtOAc. The phases are separated and the organic phase is washed sequentially with water and brine, dried over Na2SO4 and concentrated in vacuo. The resultant residue is chromatographed (silica gel, hexanes:EtOAc, 5:1) to afford the title product as a white solid, 127 mg (33% yield), identified by HNMR analysis.
Name
ethyl 4-chloro-1-methyl-6-trifluoromethanesulfonyloxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Quantity
387 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
319 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33%

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